Bienvenue dans la boutique en ligne BenchChem!

3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid

Fragment-based drug discovery Scaffold minimality Lead optimization

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid (CAS 1890788-12-1; molecular formula C₁₃H₁₅NO₂; molecular weight 217.3 g/mol) is the unsubstituted parent scaffold underlying an entire class of 5-lipoxygenase-activating protein (FLAP) inhibitors. This compound comprises an indole ring linked at the 2-position to a 2,2-dimethylpropanoic acid side chain, bearing no additional substituents at N1, C3, or C5 of the indole core.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B13595643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC2=CC=CC=C2N1)C(=O)O
InChIInChI=1S/C13H15NO2/c1-13(2,12(15)16)8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,8H2,1-2H3,(H,15,16)
InChIKeyVMTQFWYGFLPZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic Acid: The Minimal Pharmacophoric Scaffold of the FLAP Inhibitor Class


3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid (CAS 1890788-12-1; molecular formula C₁₃H₁₅NO₂; molecular weight 217.3 g/mol) is the unsubstituted parent scaffold underlying an entire class of 5-lipoxygenase-activating protein (FLAP) inhibitors . This compound comprises an indole ring linked at the 2-position to a 2,2-dimethylpropanoic acid side chain, bearing no additional substituents at N1, C3, or C5 of the indole core. Its structural minimality distinguishes it from clinically profiled analogs such as MK-886 (MW 472.08) and AM803/Fiboflapon, which carry elaborate substitution at all three indole positions [1]. As the simplest member of this chemotype, it serves as a versatile synthetic building block for divergent lead optimization and fragment-based drug discovery programs targeting the leukotriene biosynthesis pathway.

Why 3-(1H-Indol-2-yl)-2,2-dimethylpropanoic Acid Cannot Be Replaced by Off-the-Shelf Indole Analogs


Three structural features of 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid make generic substitution scientifically unsound. First, the indole-2-yl (rather than indole-3-yl) attachment of the propanoic acid chain is a pharmacophoric requirement: every potent FLAP inhibitor from MK-886 (FLAP IC₅₀ 30 nM; leukotriene biosynthesis IC₅₀ 2.5 nM in human PMN) to AM803 incorporates the 2,2-dimethylpropanoic acid moiety at the indole C2 position [1]. The regioisomer 3-(1H-indol-3-yl)-2,2-dimethylpropanoic acid (CAS 1368964-53-7) places the carboxylic acid at a geometrically divergent vector incompatible with the FLAP binding pharmacophore . Second, the gem-dimethyl group adjacent to the carboxylic acid is not a passive structural feature—it blocks β-oxidative metabolism and introduces the Thorpe-Ingold conformational restriction effect that pre-organizes the side chain for target engagement [2]. 3-Indolepropionic acid (CAS 830-96-6; MW 189.21), which lacks this gem-dimethyl motif, is susceptible to rapid β-oxidation in biological systems. Third, the unsubstituted indole NH and vacant C3/C5 positions enable site-selective functionalization that is precluded in pre-decorated analogs such as MK-886, where N1, C3, and C5 are already occupied by a 4-chlorobenzyl, tert-butylthio, and isopropyl group, respectively.

Quantitative Differentiation Evidence for 3-(1H-Indol-2-yl)-2,2-dimethylpropanoic Acid vs. Comparator Compounds


Molecular Weight and Scaffold Minimality: 2.17-Fold Mass Reduction vs. MK-886 Enables Fragment-Based Screening

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid (MW 217.3) is 2.17 times smaller by molecular weight than the prototypical FLAP inhibitor MK-886 (MW 472.08) . This mass differential corresponds to a reduction from 27 heavy atoms (C₂₇H₃₄ClNO₂S) to 16 heavy atoms (C₁₃H₁₅NO₂), and from 8 rotatable bonds in MK-886 to 2 rotatable bonds in the target scaffold . The target compound falls within the rule-of-three (MW <300) criteria for fragment-based lead discovery, whereas MK-886 exceeds this threshold by 57%. Lower topological complexity directly translates to greater synthetic tractability for parallel derivatization.

Fragment-based drug discovery Scaffold minimality Lead optimization

Regioisomeric Pharmacophoric Identity: Indole-2-yl Attachment Is Required for FLAP Inhibitor Activity; Indole-3-yl Regioisomer Is Pharmacophorically Incompatible

All published potent FLAP inhibitors with a 2,2-dimethylpropanoic acid side chain—including MK-886, MK-0591 (IC₅₀ 1.6 nM in FLAP binding), AM103 (IC₅₀ 4.2 nM), AM679 (IC₅₀ 2.2 nM), and AM803/Fiboflapon (IC₅₀ 2.9 nM)—anchor the acid moiety at the indole C2 position [1]. The C3 regioisomer, 3-(1H-indol-3-yl)-2,2-dimethylpropanoic acid (CAS 1368964-53-7; MW 217.26), has an identical molecular formula (C₁₃H₁₅NO₂) but positions the carboxylic acid-bearing side chain at the indole C3 rather than C2 . This regioisomeric shift alters the distance and angular orientation of the carboxylate relative to the indole plane, disrupting the hydrogen-bonding geometry and steric complementarity required for FLAP binding. No literature report demonstrates FLAP inhibitory activity for any indole-3-yl-propanoic acid derivative lacking the 2-position attachment.

FLAP inhibitor pharmacophore Regioisomeric selectivity Structure-activity relationship

Gem-Dimethyl Metabolic Stability Enhancement: Blockade of β-Oxidation vs. 3-Indolepropionic Acid

The α,α-gem-dimethyl substitution adjacent to the carboxylic acid in 3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid introduces a quaternary carbon center that sterically blocks β-oxidation—the primary metabolic degradation pathway for unbranched alkanoic acids [1]. The comparator 3-indolepropionic acid (CAS 830-96-6; MW 189.21; pKa 4.77), which bears two α-hydrogens in place of the gem-dimethyl groups, is a known substrate for β-oxidation in both plant and mammalian systems . The gem-dimethyl group additionally increases molecular lipophilicity by approximately 1 log₁₀ unit relative to the unsubstituted methylene analog, and invokes the Thorpe-Ingold conformational restriction effect that reduces the entropic penalty upon target binding [1][2]. In the broader FLAP inhibitor series, the 2,2-dimethylpropanoic acid motif is conserved across all orally active clinical candidates (MK-886, MK-0591, AM103, AM803), empirically validating its necessity for achieving adequate in vivo pharmacokinetics [1].

Metabolic stability gem-Dimethyl effect β-Oxidation blockade

Unsubstituted Indole Ring: Three Vacant Diversification Sites vs. Fully Occupied MK-886 Scaffold

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid bears no substituents at indole N1, C3, or C5—three positions that are independently derivatizable. In contrast, MK-886 (CAS 118414-82-7) has all three positions occupied: N1 carries a 4-chlorobenzyl group, C3 carries a tert-butylthio group, and C5 carries an isopropyl group [1]. This fully substituted scaffold precludes systematic SAR exploration at any of these positions without de novo synthesis of the indole core. The target compound, by preserving a free indole NH (pKa ~16-17 for indole NH), an unsubstituted C3 (the most nucleophilic position on indole), and an unsubstituted C5 (the most electrophilic aromatic substitution site), enables parallel medicinal chemistry exploration using established indole functionalization methodologies including N-alkylation, C3 Friedel-Crafts acylation, C3 sulfenylation, and C5 electrophilic halogenation . The MK-886 series itself was developed through sequential functionalization of this very unsubstituted scaffold, as documented in the original Merck Frosst SAR campaigns [1].

Divergent synthesis Indole functionalization Structure-activity relationship exploration

Commercial Purity Benchmark: ≥95% Purity with Defined Single-Component Identity vs. Complex Multi-Substituted Analogs

3-(1H-Indol-2-yl)-2,2-dimethylpropanoic acid is commercially available at ≥95% purity as a single, structurally unambiguous chemical entity (C₁₃H₁₅NO₂, one defined regioisomer) . This contrasts with more complex FLAP inhibitors such as MK-886 (≥98% purity; MW 472.08; C₂₇H₃₄ClNO₂S) which, owing to their greater molecular complexity, carry a higher probability of structurally related impurities from multi-step synthesis (at least 6 synthetic steps from the indole core) and may contain regioisomeric or diastereomeric contaminants requiring rigorous orthogonal analytical characterization . The target compound's lower molecular complexity (2 stereocenters vs. MK-886's 0 stereocenters but 5 distinct functional group types) facilitates unambiguous identity confirmation by ¹H NMR and LCMS, reducing quality control burden in procurement workflows.

Chemical purity Procurement specification Quality control

Optimal Research and Industrial Application Scenarios for 3-(1H-Indol-2-yl)-2,2-dimethylpropanoic Acid


Fragment-Based Lead Discovery Against FLAP and Related Eicosanoid Pathway Targets

With a molecular weight of 217.3 Da—2.17-fold below MK-886 and well within fragment rule-of-three space—3-(1H-indol-2-yl)-2,2-dimethylpropanoic acid is an ideal fragment-sized entry point for biophysical screening (SPR, TSA, X-ray crystallography) against FLAP. Its indole-2-yl pharmacophoric anchor pre-positions the carboxylate for interactions with the FLAP binding pocket, while the three vacant indole positions (N1, C3, C5) provide growth vectors for fragment elaboration [1]. The gem-dimethyl group ensures that fragment hits retain metabolic stability during hit-to-lead progression, avoiding the common pitfall of unstable fragment hits requiring extensive re-optimization [2].

Divergent Parallel Synthesis of FLAP Inhibitor Libraries via Sequential Indole Functionalization

The unsubstituted indole ring enables systematic, Positional Scanning Library (PSL) approaches wherein N1, C3, and C5 are independently varied using established indole chemistry. A typical workflow involves: (1) N1-alkylation with diverse benzyl/heteroarylmethyl halides to explore the N1 hydrophobic pocket; (2) C3-sulfenylation with dialkyl disulfides to install the tert-butylthio pharmacophore; and (3) C5 electrophilic substitution or cross-coupling to optimize the C5 substituent [1]. This sequential diversification strategy was employed in the original Merck Frosst FLAP inhibitor program that yielded MK-886 and MK-0591 [3]. The target compound's three orthogonal derivatization sites theoretically enable a 1,000-compound library from just 10 building blocks per position (10³ = 1,000).

Metabolic Stability Benchmarking in Early-Stage Preclinical Candidate Profiling

The gem-dimethyl substituent serves as an internal control for assessing the metabolic liability of newly introduced functional groups during lead optimization. Because the α,α-dimethyl moiety intrinsically blocks β-oxidation of the carboxylic acid side chain, any metabolic clearance observed in hepatocyte or microsomal assays can be attributed to modifications at the N1, C3, or C5 positions of the indole ring rather than to propanoic acid side-chain degradation [2]. This contrasts with analogs derived from 3-indolepropionic acid, where β-oxidation of the unsubstituted propanoic acid chain confounds interpretation of metabolic stability data. The compound's MW 217.3 baseline also facilitates detection of metabolite masses by LC-MS/MS without interference from high-mass parent ion suppression.

Chemical Biology Tool Compound Synthesis for FLAP Target Engagement Studies

The three vacant indole positions enable installation of affinity tags (biotin), fluorescent reporters (BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) at positions that do not abrogate FLAP binding. In the seminal FLAP target identification studies, a ¹²⁵I-labeled photoaffinity probe (L-691,678) based on the MK-886 scaffold was used to demonstrate FLAP as the molecular target of indole leukotriene biosynthesis inhibitors [3]. The unsubstituted scaffold provides a cleaner starting point for designing next-generation chemical biology probes, as there is no need to first remove pre-existing substituents before installing the desired reporter group—a significant synthetic advantage over repurposing MK-886 for probe development.

Quote Request

Request a Quote for 3-(1H-indol-2-yl)-2,2-dimethylpropanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.